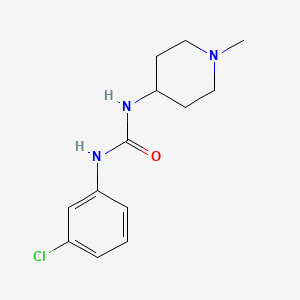![molecular formula C19H25N3O B5970340 3-[2-(2-methylphenyl)ethyl]-1-(1H-pyrazol-1-ylacetyl)piperidine](/img/structure/B5970340.png)
3-[2-(2-methylphenyl)ethyl]-1-(1H-pyrazol-1-ylacetyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(2-methylphenyl)ethyl]-1-(1H-pyrazol-1-ylacetyl)piperidine is a chemical compound that has been widely used in scientific research. This compound is also known as URB597 and is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH). The inhibition of FAAH leads to an increase in the levels of endocannabinoids, which are known to have various physiological effects.
作用機序
URB597 is a potent inhibitor of FAAH, which is an enzyme that breaks down endocannabinoids. The inhibition of FAAH by URB597 leads to an increase in the levels of endocannabinoids such as anandamide and 2-AG. These endocannabinoids then bind to cannabinoid receptors, leading to various physiological effects.
Biochemical and Physiological Effects
The increase in endocannabinoid levels by URB597 has been shown to have various biochemical and physiological effects. Studies have shown that URB597 can reduce pain and inflammation, improve memory, and have antidepressant effects. URB597 has also been shown to have potential therapeutic effects in various diseases such as anxiety, depression, and neurodegenerative diseases.
実験室実験の利点と制限
URB597 has several advantages for lab experiments. It is a potent and selective inhibitor of FAAH, which makes it a valuable tool for studying the endocannabinoid system. URB597 is also stable and can be easily synthesized. However, there are some limitations to using URB597 in lab experiments. URB597 has a short half-life, which makes it difficult to study its long-term effects. Additionally, URB597 can have off-target effects, which can complicate the interpretation of the results.
将来の方向性
There are several future directions for the study of URB597. One direction is to study its long-term effects on the endocannabinoid system and its potential therapeutic effects in various diseases. Another direction is to develop more potent and selective inhibitors of FAAH that can overcome the limitations of URB597. Additionally, the use of URB597 in combination with other drugs could lead to new therapeutic approaches for various diseases.
Conclusion
In conclusion, URB597 is a potent inhibitor of FAAH that has been widely used in scientific research to study the endocannabinoid system. The inhibition of FAAH by URB597 leads to an increase in the levels of endocannabinoids, which have various physiological effects. URB597 has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of URB597, which could lead to new therapeutic approaches for various diseases.
合成法
The synthesis of URB597 involves the reaction of 1-(1H-pyrazol-1-yl)acetyl piperidine with 2-bromo-2-methylphenylethane in the presence of a base. This reaction results in the formation of URB597 with a yield of around 50%. The purity of the compound can be increased by using various purification techniques such as column chromatography.
科学的研究の応用
URB597 has been extensively used in scientific research to study the endocannabinoid system. The endocannabinoid system is a complex signaling system that regulates various physiological processes such as appetite, pain, mood, and memory. The inhibition of FAAH by URB597 leads to an increase in the levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). This increase in endocannabinoid levels has been shown to have various physiological effects.
特性
IUPAC Name |
1-[3-[2-(2-methylphenyl)ethyl]piperidin-1-yl]-2-pyrazol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O/c1-16-6-2-3-8-18(16)10-9-17-7-4-12-21(14-17)19(23)15-22-13-5-11-20-22/h2-3,5-6,8,11,13,17H,4,7,9-10,12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYJQVKZDDDDIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC2CCCN(C2)C(=O)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1-cyclopentyl-4-piperidinyl)methyl]-4,4,4-trifluoro-N-(tetrahydro-2-furanylmethyl)-1-butanamine](/img/structure/B5970266.png)

![4-(2-amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-3,5-dimethyl-1H-pyrrole-2-carbonitrile](/img/structure/B5970276.png)

![methyl 4-(3-{[1-(1,3-benzodioxol-5-yl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B5970282.png)
![1-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-3-(methoxymethyl)piperidine](/img/structure/B5970285.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-chlorobenzyl)-N~2~-methylglycinamide](/img/structure/B5970292.png)
![N-(2-methoxybenzyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide](/img/structure/B5970297.png)
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B5970307.png)
![1-{[(4,5-diphenyl-1,3-oxazol-2-yl)thio]methyl}-3,3-dimethyl-3,4-dihydroisoquinoline](/img/structure/B5970309.png)
![7-(2-fluoro-5-methoxybenzyl)-2-[3-(1H-tetrazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5970314.png)

![3-{[methyl(phenyl)amino]sulfonyl}-N-3-pyridinylbenzamide](/img/structure/B5970335.png)